molecular formula C18H17N5O2 B2546921 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1327529-09-8

1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2546921
CAS RN: 1327529-09-8
M. Wt: 335.367
InChI Key: RTUNWUGKJJSZGM-UHFFFAOYSA-N
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Description

1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential use in various applications, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of novel 1,2,4-oxadiazole derivatives, including those related to the compound , have been investigated for their potential medical applications. These compounds were synthesized to improve the transport of bioactive units through cell wall barriers. In vitro anti-cancer activity of these compounds was assessed, with one compound showing notable potency against a panel of 12 cell lines (Maftei et al., 2016).

Antimicrobial Activity

  • The antimicrobial activity of 1,3,4-oxadiazole derivatives has been explored, indicating that cyclization into the 1,3,4-oxadiazole nucleus can enhance antimicrobial efficacy. One study synthesized derivatives from 2-(pyridine-2-ylamino)acetohydrazide, finding significant antimicrobial activity with specific MIC values (Salimon et al., 2011).

Insecticidal Evaluation

  • The insecticidal potential of pyrazole-based tetrahydropyrimidine derivatives, integrating pyrazole scaffolds, was investigated. Some derivatives exhibited 100% mortality against specific pests, indicating the potential for agricultural applications (Halim et al., 2020).

Antibacterial Activity

  • Novel nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, replacing the morpholine ring of linezolid, have shown good activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Removal of Metal Ions

  • Polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on new aromatic diamines, were synthesized for the removal of Co(II) and Ni(II) ions from aqueous solutions. This highlights the compound's utility in environmental remediation (Mansoori & Ghanbari, 2015).

properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-4-2-5-13(8-12)9-15(24)23-10-14(11-23)18-21-17(22-25-18)16-19-6-3-7-20-16/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUNWUGKJJSZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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